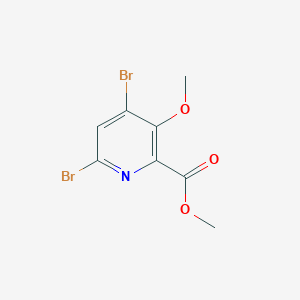
5-クロロ-4-フルオロ-2-ヒドロキシ安息香酸
概要
説明
5-Chloro-4-fluoro-2-hydroxybenzoic acid: is an organic compound with the molecular formula C₇H₄ClFO₃. It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, fluorine, and hydroxyl groups.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the synthesis of active pharmaceutical ingredients.
Industry:
準備方法
Synthetic Routes and Reaction Conditions:
Halogenation: The synthesis of 5-chloro-4-fluoro-2-hydroxybenzoic acid can begin with the halogenation of salicylic acid
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, where a suitable hydroxylating agent is used under controlled conditions.
Industrial Production Methods: Industrial production often involves multi-step synthesis, starting from readily available precursors.
化学反応の分析
Types of Reactions:
Substitution Reactions: 5-Chloro-4-fluoro-2-hydroxybenzoic acid can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Esterification: The hydroxyl group allows for esterification reactions, forming esters with various alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Esterification: Acid catalysts like sulfuric acid or hydrochloric acid are typically employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Esterification Products: Esters of 5-chloro-4-fluoro-2-hydroxybenzoic acid with different alcohols.
作用機序
The mechanism of action of 5-chloro-4-fluoro-2-hydroxybenzoic acid involves its interaction with various molecular targets. The presence of halogen atoms and the hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
類似化合物との比較
2-Fluoro-4-hydroxybenzoic acid: Similar structure but lacks the chlorine atom.
4-Chloro-2-fluoro-5-hydroxybenzoic acid: Differently substituted but shares the core benzoic acid structure.
Uniqueness:
- The combination of chlorine, fluorine, and hydroxyl groups in 5-chloro-4-fluoro-2-hydroxybenzoic acid provides unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
5-chloro-4-fluoro-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRJDFULMKUQRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622558 | |
| Record name | 5-Chloro-4-fluoro-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189283-52-1 | |
| Record name | 5-Chloro-4-fluoro-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Methylcyclohexyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1603540.png)


![6-Methoxybenzo[d][1,3]dioxol-4-amine](/img/structure/B1603545.png)




